Bevantolol

Overview

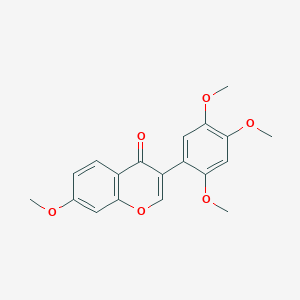

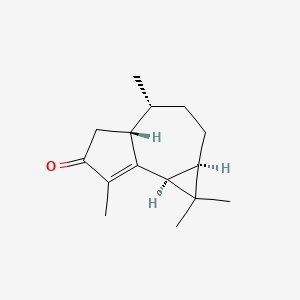

Description

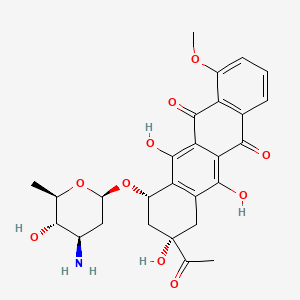

Bevantolol is a beta-1 adrenoceptor antagonist that has been shown to be effective in the treatment of angina pectoris and hypertension . It acts as both a beta blocker and a calcium channel blocker, making it unique among similar compounds . The chemical formula of this compound is C20H27NO4, and it is known for its cardioselective properties .

Mechanism of Action

Target of Action

Bevantolol primarily targets the Beta-1 adrenergic receptor . This receptor is part of the sympathetic nervous system and plays a crucial role in the cardiovascular system, influencing heart rate, and contractility . This compound also has some activity on alpha-receptors and Beta-2 adrenergic receptors .

Mode of Action

This compound acts as an antagonist at the Beta-1 adrenergic receptors . By binding to these receptors, it inhibits the normal epinephrine-mediated sympathetic actions such as increased heart rate . This results in a decrease in preload and blood pressure . Animal experiments have confirmed both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at Beta-1 receptors .

Pharmacokinetics

A study has reported that this compound has a short serum half-life (86±33 min) and high systemic availability after oral administration .

Result of Action

The primary result of this compound’s action is a decrease in heart rate and blood pressure . This makes it effective for the treatment of conditions like angina pectoris and hypertension . By inhibiting the normal sympathetic actions, this compound decreases the workload on the heart, which can alleviate symptoms of angina and lower blood pressure .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, kidney function, and presence of other medical conditions, can also influence the drug’s action and effectiveness .

Biochemical Analysis

Biochemical Properties

Bevantolol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets beta-1 adrenergic receptors, where it acts as an antagonist . This interaction inhibits the normal epinephrine-mediated sympathetic actions, such as increased heart rate, thereby decreasing preload and blood pressure . Additionally, this compound has been shown to interact with alpha-receptors, exhibiting both agonist and antagonist effects .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to inhibit the chronotropic response to isoprenaline in vitro and in vivo . In conscious and anesthetized dogs, this compound preferentially inhibited isoproterenol-induced tachycardias compared to nonselective agents . This indicates its significant impact on cell signaling pathways and gene expression related to adrenergic responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding and antagonizing beta-1 receptors . This inhibition of beta-1 receptors prevents the normal sympathetic actions mediated by epinephrine, such as increased heart rate and blood pressure . Additionally, this compound’s interaction with alpha-receptors contributes to its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is rapidly and completely absorbed, reaching peak concentrations within 0.5 to 2.0 hours after dosing . Its stability and degradation over time have been observed to influence its efficacy in long-term treatments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In anesthetized pigs, doses ranging from 0.5 to 3.0 mg/kg caused dose-dependent decreases in cardiac output and heart rate . Higher doses also resulted in a negative inotropic action and mild vasoconstriction in systemic vascular beds . These studies highlight the importance of dosage in achieving the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic pathways play a crucial role in determining the drug’s efficacy and safety profile.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to bind to plasma proteins, which facilitates its transport in the bloodstream . The distribution of this compound within tissues is influenced by its lipophilicity and affinity for adrenergic receptors .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell membrane, where it interacts with beta-1 adrenergic receptors . This localization is crucial for its activity and function, as it allows this compound to effectively inhibit the sympathetic actions mediated by these receptors. Additionally, any post-translational modifications or targeting signals that direct this compound to specific compartments or organelles can influence its pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bevantolol involves the reaction of 3-(m-tolyloxy)-1,2-epoxypropane with an excess mole of beta-(3,4-dimethoxyphenyl)ethylamine . This reaction typically occurs under controlled conditions to ensure the formation of the desired product without significant side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bevantolol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Bevantolol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of beta blockers and calcium channel blockers.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Comparison with Similar Compounds

- Atenolol

- Metoprolol

- Propranolol

- Bisoprolol

Uniqueness: Bevantolol’s dual action as a beta blocker and calcium channel blocker sets it apart from other beta blockers, making it a valuable compound in the treatment of cardiovascular diseases .

Properties

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLAFSUPPDYFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42864-78-8 (hydrochloride) | |

| Record name | Bevantolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059170239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70860597 | |

| Record name | Bevantolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bevantolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.37e-02 g/L | |

| Record name | Bevantolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Animal experiments confirm both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors. By binding and antagonizing beta-1 receptors Bevantolol inhibits the normal normal epinephrine-mediated sympathetic actions such as increased heart rate. This has the effect of decreasing preload and blood pressure. | |

| Record name | Bevantolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01295 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

59170-23-9 | |

| Record name | Bevantolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59170-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bevantolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059170239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bevantolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01295 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 59170-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bevantolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEVANTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZXW6ZV21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bevantolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137-138 °C, 137 - 138 °C | |

| Record name | Bevantolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01295 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bevantolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(trimethylazaniumyl)ethyl]phosphonate](/img/structure/B1218692.png)

![N-[2-(4-Methoxyphenyl)ethyl]acetamide](/img/structure/B1218699.png)

![1H-Imidazo[1,2-b]pyrazole](/img/structure/B1218700.png)

![1,5,11,13-Tetramethyl-16-methylidene-2,17-dioxo-1,4,5,7a,8,9,10,11,12,13,14,15a-dodecahydro-2h-1,14-ethanofuro[2,3-o][2]benzoxacycloundecine-6-carboxylic acid](/img/structure/B1218711.png)